molecular formula C10H15NO2 B124075 Ethyl 2-cyano-3-ethylpent-2-enoate CAS No. 868-04-2

Ethyl 2-cyano-3-ethylpent-2-enoate

Cat. No. B124075
CAS RN: 868-04-2
M. Wt: 181.23 g/mol
InChI Key: OSEDKDYNLMQYJO-UHFFFAOYSA-N
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Patent
US05001140

Procedure details

A mixture of 473 g (5.5 mol) of 3-pentanone, 565 g (5 mol) of ethyl cyanoacetate, 60 g (1 mol) of acetic acid, 38.5 g (0.5 mol) of ammonium acetate and 500 ml of toluene was stirred and heated under a Dean-Stark trap for 7 hr. and then allowed to stand for 2 days at room temperature. The reaction mixture was washed three times with 1 l of water and concentrated on the rotary evaporator at a low temperature. The residue was distilled in vacuum to give 460 g of ethyl 2-cyano-3,3-diethylacrylate, bp 118°-120°/8 mm.
Quantity
473 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3](=O)[CH2:4][CH3:5].[C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1>[C:7]([C:9](=[C:3]([CH2:4][CH3:5])[CH2:2][CH3:1])[C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8] |f:3.4|

Inputs

Step One
Name
Quantity
473 g
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
565 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
38.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under a Dean-Stark trap for 7 hr
Duration
7 h
WASH
Type
WASH
Details
The reaction mixture was washed three times with 1 l of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator at a low temperature
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 460 g
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.